(4-methylpiperazin-1-yl){4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}methanone
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Overview
Description
(4-METHYLPIPERAZINO){4-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHANONE is a complex organic compound that features a piperazine ring substituted with a methyl group, a phenyl ring bonded to a triazole moiety, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-METHYLPIPERAZINO){4-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHANONE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic conditions.
Attachment of the Nitro Group: The nitro group is introduced through nitration, which involves treating the aromatic ring with a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable alkylating agent.
Coupling Reactions: The final step involves coupling the triazole and piperazine derivatives with the phenyl ring through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This includes using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield various reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Halogenated Derivatives: Formed from electrophilic substitution reactions on the phenyl ring.
Scientific Research Applications
(4-METHYLPIPERAZINO){4-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHANONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules with industrial relevance.
Mechanism of Action
The mechanism of action of (4-METHYLPIPERAZINO){4-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHANONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in metabolic pathways or receptors on cell surfaces.
Pathways Involved: It can modulate signaling pathways by binding to its target, leading to changes in cellular processes such as gene expression, protein synthesis, or metabolic activity.
Comparison with Similar Compounds
- (4-METHYLPIPERAZINO){4-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHANONE
- (4-METHYLPIPERAZINO){4-[(3-AMINO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHANONE
- (4-METHYLPIPERAZINO){4-[(3-HYDROXY-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHANONE
Uniqueness:
- Functional Groups: The presence of the nitro group in (4-METHYLPIPERAZINO){4-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHANONE distinguishes it from its amino and hydroxy analogs, impacting its reactivity and biological activity.
- Biological Activity: The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may exhibit unique biological effects compared to its analogs.
Properties
Molecular Formula |
C15H18N6O3 |
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Molecular Weight |
330.34 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)-[4-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]methanone |
InChI |
InChI=1S/C15H18N6O3/c1-18-6-8-19(9-7-18)14(22)13-4-2-12(3-5-13)10-20-11-16-15(17-20)21(23)24/h2-5,11H,6-10H2,1H3 |
InChI Key |
KGUFGHSPVFJBQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3C=NC(=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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